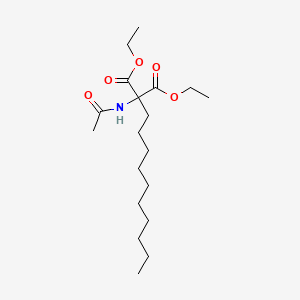![molecular formula C15H13NO B14725026 6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 7014-34-8](/img/structure/B14725026.png)
6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexa-2,4-dien-1-one core and an ethenylanilino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method includes the condensation reaction between 4-ethenylaniline and cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as piperidine, and a solvent like toluene. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenylanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted cyclohexa-2,4-dien-1-one derivatives.
Aplicaciones Científicas De Investigación
6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(4-Methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one
- 6-[(4-Chloroanilino)methylidene]cyclohexa-2,4-dien-1-one
- 6-[(4-Nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the ethenylanilino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
7014-34-8 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-[(4-ethenylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13NO/c1-2-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17/h2-11,17H,1H2 |
Clave InChI |
WBYFBPZYSSCPJL-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


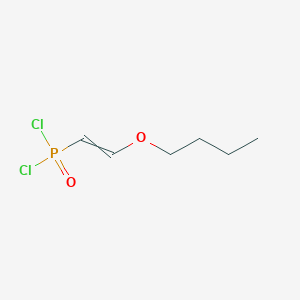

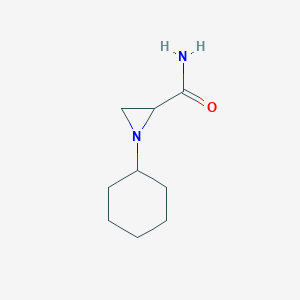
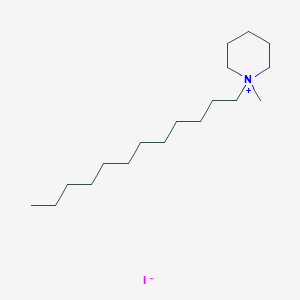

![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)

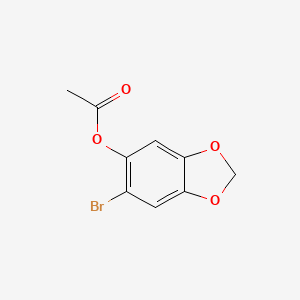


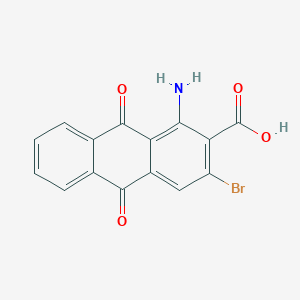
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
